molecular formula C19H30BrNO B012383 N-[(2-bromophenyl)methyl]dodecanamide CAS No. 102107-37-9

N-[(2-bromophenyl)methyl]dodecanamide

Cat. No.: B012383
CAS No.: 102107-37-9
M. Wt: 368.4 g/mol
InChI Key: DEDOIAZFIQMANB-UHFFFAOYSA-N
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Description

DODECANAMIDE, N-(o-BROMOBENZYL)- is a chemical compound with the molecular formula C19H30BrNO and a molecular weight of 368.4 g/mol It is characterized by the presence of a dodecanamide backbone with an o-bromobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DODECANAMIDE, N-(o-BROMOBENZYL)- typically involves the reaction of dodecanamide with o-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for DODECANAMIDE, N-(o-BROMOBENZYL)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

DODECANAMIDE, N-(o-BROMOBENZYL)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding dodecanamide derivative.

    Substitution: The bromine atom in the o-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted dodecanamide derivatives.

Scientific Research Applications

DODECANAMIDE, N-(o-BROMOBENZYL)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DODECANAMIDE, N-(o-BROMOBENZYL)- involves its interaction with molecular targets through its bromobenzyl group. This interaction can affect various biochemical pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    DODECANAMIDE, N-(p-BROMOBENZYL)-: Similar structure but with the bromine atom in the para position.

    DODECANAMIDE, N-(m-BROMOBENZYL)-: Similar structure but with the bromine atom in the meta position.

    DODECANAMIDE, N-(o-CHLOROBENZYL)-: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

DODECANAMIDE, N-(o-BROMOBENZYL)- is unique due to the specific positioning of the bromine atom in the ortho position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para and meta counterparts.

Properties

CAS No.

102107-37-9

Molecular Formula

C19H30BrNO

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]dodecanamide

InChI

InChI=1S/C19H30BrNO/c1-2-3-4-5-6-7-8-9-10-15-19(22)21-16-17-13-11-12-14-18(17)20/h11-14H,2-10,15-16H2,1H3,(H,21,22)

InChI Key

DEDOIAZFIQMANB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br

Canonical SMILES

CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br

102107-37-9

Origin of Product

United States

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